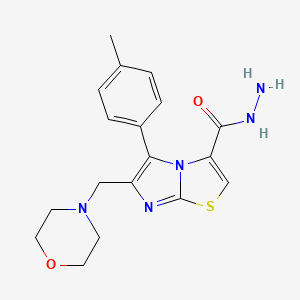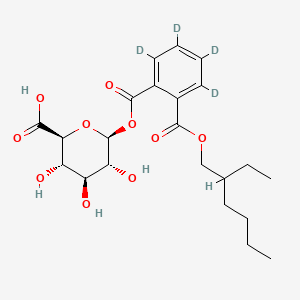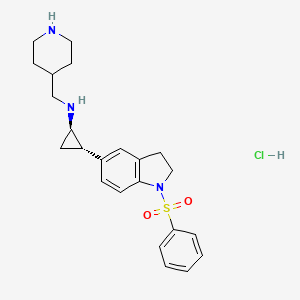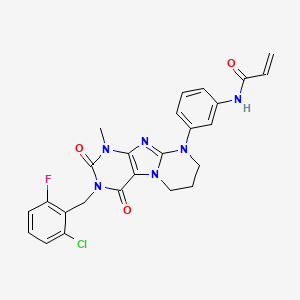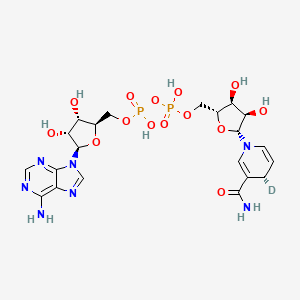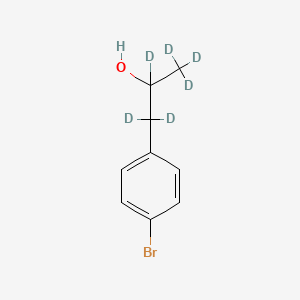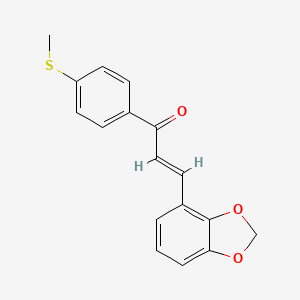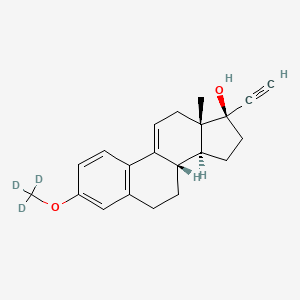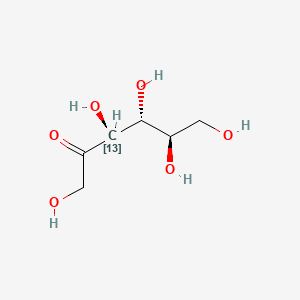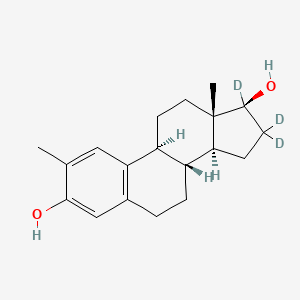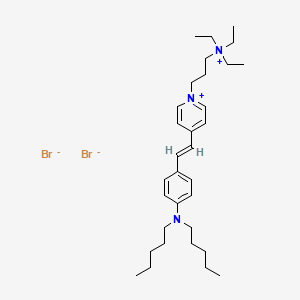
Cinitapride-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cinitapride-d5 is a deuterium-labeled derivative of Cinitapride, a benzamide with gastroprokinetic and antiemetic properties. It is primarily used in scientific research as a tracer for quantitation during the drug development process . Cinitapride itself is used to treat gastrointestinal motility disorders such as gastroesophageal reflux disease, non-ulcer dyspepsia, and delayed gastric emptying .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cinitapride-d5 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the Cinitapride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuterium labeling include catalytic hydrogen-deuterium exchange and the use of deuterated reagents .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specialized equipment for handling deuterated compounds and rigorous quality control measures to verify the incorporation of deuterium into the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cinitapride-d5, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Cinitapride-d5 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in studies involving the synthesis and characterization of deuterated compounds.
Biology: Employed in metabolic studies to trace the pathways and interactions of Cinitapride in biological systems.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Cinitapride.
Wirkmechanismus
Cinitapride-d5, like Cinitapride, acts as an agonist at 5-HT1 and 5-HT4 receptors and as an antagonist at 5-HT2 receptors. This dual activity enhances gastrointestinal motility and exerts antiemetic effects. The molecular targets include serotonin receptors, which play a crucial role in regulating gastrointestinal motility and secretion .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Cinitapride include other prokinetic agents such as:
- Metoclopramide
- Domperidone
- Itopride
- Mosapride
- Levosulpiride
Uniqueness
Cinitapride-d5 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Deuterium-labeled compounds are more stable and can be easily traced in metabolic studies, making them valuable tools in drug development and pharmacokinetic studies .
Eigenschaften
Molekularformel |
C21H30N4O4 |
|---|---|
Molekulargewicht |
407.5 g/mol |
IUPAC-Name |
4-amino-N-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-5-nitro-2-(1,1,2,2,2-pentadeuterioethoxy)benzamide |
InChI |
InChI=1S/C21H30N4O4/c1-2-29-20-13-18(22)19(25(27)28)12-17(20)21(26)23-16-8-10-24(11-9-16)14-15-6-4-3-5-7-15/h3-4,12-13,15-16H,2,5-11,14,22H2,1H3,(H,23,26)/i1D3,2D2 |
InChI-Schlüssel |
ZDLBNXXKDMLZMF-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3CCC=CC3)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


